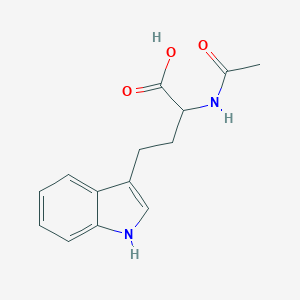

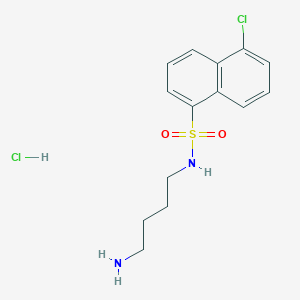

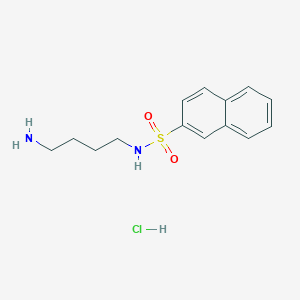

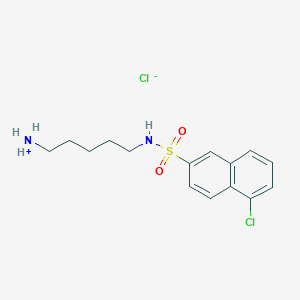

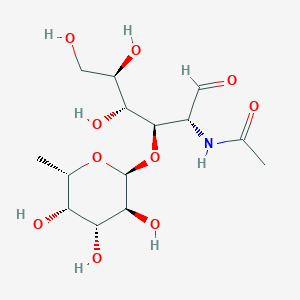

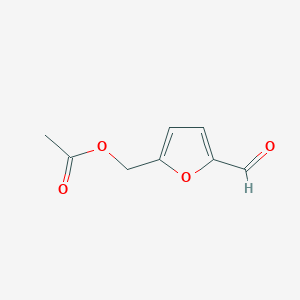

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamide derivatives are a significant class of compounds with various pharmaceutical and industrial applications. Their unique chemical structure, characterized by the sulfonamide group (-SO2NH2), allows for diverse chemical reactions and modifications, leading to a wide range of biological activities and applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, including reactions with sulfonyl chlorides, amines, and other intermediates. For example, the cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates presents a novel route to cyclic or open-chain sulfonamide derivatives (Rozentsveig et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamides plays a critical role in their biological activity and interactions. X-ray crystallographic studies, for instance, have shed light on the binding modes of sulfonamide inhibitors to enzymes like carbonic anhydrase, revealing the importance of the sulfonamide group in enzyme inhibition (Menchise et al., 2006).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonamide groups into molecules, significantly altering their chemical properties and biological activities. The reactivity of the sulfonamide group enables the synthesis of a wide range of derivatives with potential applications in medicinal chemistry (Povarov et al., 2019).

科学的研究の応用

Antitumor Applications

- Sulfonamide derivatives, including compounds related to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been investigated for their potential as antitumor agents. Research has shown that these compounds, through their design and synthesis, can exhibit significant antitumor activity with low toxicity. This makes them promising candidates for the development of novel antitumor drugs (Huang, Lin, & Huang, 2002).

Biochemical Applications

- Studies have utilized similar sulfonamide compounds as fluorescent probes to investigate the interaction with phospholipid and bile salt micelles. This research is crucial for understanding the biochemical behaviors of these compounds in different environments, which can have implications for their use in various medical and scientific applications (Narayanan, Paul, & Balaram, 1980).

Antimicrobial Activity

- Novel sulfonamides, including structures similar to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been synthesized and tested for their antimicrobial activities. These studies are pivotal in discovering new antimicrobial agents, especially given the rising concern of antibiotic resistance (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Ophthalmic Applications

- Research has been conducted on sulfonamide derivatives for their potential use in ophthalmology, specifically in lowering intraocular pressure in conditions like glaucoma. These compounds, through their action as carbonic anhydrase inhibitors, show promise in treating eye conditions (Barboiu, Supuran, Menabuoni, Scozzafava, Mincione, Briganti, & Mincione, 1999).

Chemical Interaction Studies

- Sulfonamide drugs, including compounds structurally related to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been studied for their binding properties to tubulin. Understanding these interactions is crucial for developing drugs that can inhibit tubulin polymerization, a process important in cancer therapy (Banerjee, Poddar, Mitra, Surolia, Owa, & Bhattacharyya, 2005).

作用機序

Target of Action

It’s structurally similar compound, n-(5-aminopentyl)acetamide, is known to be an acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms . They are involved in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .

Mode of Action

These functional groups confer to the molecules multiple positive charges at physiological pH, which might facilitate their interaction with negatively charged molecules in the cell .

Biochemical Pathways

Considering its structural similarity to n-(5-aminopentyl)acetamide, it might be involved in the regulation of polyamine biosynthesis . The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .

Result of Action

Given its structural similarity to n-(5-aminopentyl)acetamide, it might be involved in regulating dna replication and protein synthesis, thereby affecting the growth and proliferation of organisms .

Action Environment

It’s worth noting that the physiological ph might play a role in facilitating the interaction of the compound with its targets due to the presence of amine functional groups .

特性

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBVMUPRNSZJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

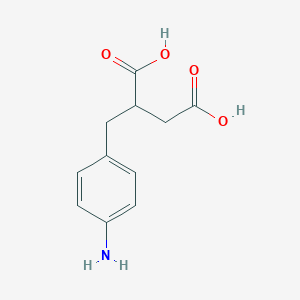

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)